molecular formula C10H12S B3392912 Allyl(4-methylphenyl) sulfide CAS No. 1516-28-5

Allyl(4-methylphenyl) sulfide

Cat. No.: B3392912
CAS No.: 1516-28-5
M. Wt: 164.27 g/mol
InChI Key: BGBJCIINHQWDMB-UHFFFAOYSA-N
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Description

Allyl(4-methylphenyl) sulfide: is an organic compound characterized by the presence of an allyl group attached to a 4-methylphenyl group, which is further connected to a sulfur atom

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: this compound can be synthesized through the reaction of allyl chloride with 4-methylthiophenol under basic conditions.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced through a multi-step synthesis involving the initial formation of the allyl group followed by its attachment to the 4-methylphenyl sulfide moiety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form allyl(4-methylphenyl) sulfoxide.

  • Reduction: Reduction reactions can convert the sulfide to the corresponding thiol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by another nucleophile.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles like halides or amines can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Allyl(4-methylphenyl) sulfoxide

  • Reduction: Allyl(4-methylphenyl) thiol

  • Substitution: Various substituted allyl(4-methylphenyl) compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry: Allyl(4-methylphenyl) sulfide is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: The compound has been studied for its potential biological activity, including antimicrobial properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: It is utilized in the production of specialty chemicals and materials due to its unique reactivity.

Mechanism of Action

The mechanism by which Allyl(4-methylphenyl) sulfide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Allylbenzene: Similar structure but lacks the methyl group on the phenyl ring.

  • 4-Methylphenyl sulfide: Similar structure but lacks the allyl group.

  • Allyl(4-methylphenyl) ether: Similar structure but contains an oxygen atom instead of sulfur.

Uniqueness: Allyl(4-methylphenyl) sulfide is unique due to the combination of the allyl group and the sulfur atom, which imparts distinct chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

1-methyl-4-prop-2-enylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12S/c1-3-8-11-10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBJCIINHQWDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80282988
Record name Allyl(4-methylphenyl) sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1516-28-5
Record name NSC29050
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29050
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Allyl(4-methylphenyl) sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.1 ml (59 mmoles) of allyl bromide were added to a mixture of 10.04 g (51.2 mmoles) of p-tolylthio(trimethyl)silane in 20 ml of acetonitrile and 18 ml of hexamethylphosphoric triamide and the conversion was complete after stirring for 20 minutes at room temperature. The reaction mixture was treated as described in Example 3 to obtain 7.1 g (85% yield) of allyl p-tolyl sulfide boiling at 110°-111° C./14 mm Hg and having a refractive index of nD25 =1.5644.
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
10.04 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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